N-{1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide
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Overview
Description
N-{1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide is a complex organic compound featuring a pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the pyrrolidine and acetamide groups through nucleophilic substitution and acylation reactions, respectively. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces production costs. Solvent recycling and waste minimization strategies are also employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, altering their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide shares structural similarities with other pyrazole derivatives, such as:
- 5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidine
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C20H22N6O2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[1-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C20H22N6O2/c1-14-19(11-22-26(14)17-6-4-3-5-7-17)20(28)24-9-8-18(13-24)25-12-16(10-21-25)23-15(2)27/h3-7,10-12,18H,8-9,13H2,1-2H3,(H,23,27) |
InChI Key |
CTSCVVPXODZDRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)N4C=C(C=N4)NC(=O)C |
Origin of Product |
United States |
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